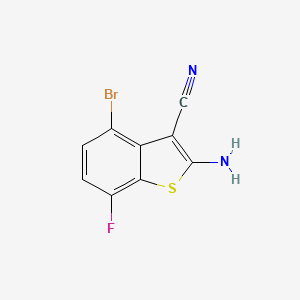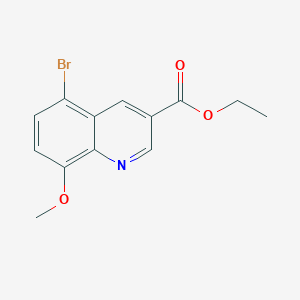
1-(Difluoromethyl)-4-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-(methylsulfonyl)benzene is an organic compound characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation process, which involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring . This process can be catalyzed by various metal-based catalysts and often requires specific reaction conditions, such as the presence of a radical initiator and controlled temperature .
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-4-(methylsulfonyl)benzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The methylsulfonyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(methylsulfonyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(Difluoromethyl)-4-(methylthio)benzene: This compound has a methylthio group instead of a methylsulfonyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H8F2O2S |
|---|---|
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
Clé InChI |
WFNAIZIOBLIYIW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)

![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)

![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)


